Propanenitrile, 3-(isooctyloxy)-
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Overview
Description
Propanenitrile, 3-(isooctyloxy)- is an organic compound with the molecular formula C11H21NO. It is a nitrile, characterized by the presence of a -CN functional group. This compound is notable for its unique structure, which includes an isooctyloxy group attached to the propanenitrile backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(isooctyloxy)- can be synthesized through various methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, heated under reflux . This method ensures the replacement of the halogen atom with a -CN group, forming the nitrile.
Industrial Production Methods
Industrial production of nitriles, including propanenitrile, often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(isooctyloxy)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the nitrile group to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Potassium cyanide (KCN) in ethanol is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
Propanenitrile, 3-(isooctyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propanenitrile, 3-(isooctyloxy)- involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile with a lower boiling point.
Butyronitrile: Another aliphatic nitrile with a slightly longer carbon chain.
Malononitrile: Contains two nitrile groups, making it more reactive in certain conditions.
Uniqueness
Propanenitrile, 3-(isooctyloxy)- is unique due to its isooctyloxy group, which imparts distinct physicochemical properties.
Properties
CAS No. |
68379-11-3 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(6-methylheptoxy)propanenitrile |
InChI |
InChI=1S/C11H21NO/c1-11(2)7-4-3-5-9-13-10-6-8-12/h11H,3-7,9-10H2,1-2H3 |
InChI Key |
AWHYNDJDMUDNAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOCCC#N |
Origin of Product |
United States |
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